

# Early Clinical Investigations of Lente Insulin: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Lente    |
| Cat. No.:      | B1263539 |

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive analysis of the early clinical trial data for **Lente** insulin, an intermediate-acting insulin formulation developed in the 1950s. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key quantitative data from foundational studies, details the experimental protocols employed, and visually represents the logical flow of these early clinical investigations. The development of **Lente** insulin, a zinc-insulin suspension, marked a significant advancement in the management of diabetes mellitus, offering a longer duration of action compared to earlier insulin preparations. This guide serves as a technical resource, consolidating historical clinical data and methodologies to inform current research and development in insulin therapeutics.

## Introduction

**Lente** insulin, a formulation of 30% amorphous **semilente** insulin and 70% crystalline **ultralente** insulin, was introduced in the 1950s as a novel intermediate-acting insulin.<sup>[1]</sup> Its development by Novo Nordisk was a significant step forward from protamine zinc insulin (PZI) and neutral protamine Hagedorn (NPH) insulin, as it achieved a prolonged effect through the use of zinc acetate to create insulin crystals of varying sizes, thus modulating absorption without the need for a foreign protein like protamine.<sup>[1]</sup> Initially derived from porcine and bovine sources, recombinant human versions became available in the 1980s.<sup>[1]</sup> This guide focuses on the early clinical data that established the efficacy and safety profile of **Lente** insulin.

## Pharmacokinetic and Pharmacodynamic Profile

Early studies established the intermediate-acting nature of **Lente** insulin, with an onset of action between 1 to 3 hours, a peak effect at 6 to 12 hours, and a duration of action of 10 to 16 hours.<sup>[1]</sup> The pharmacokinetic variability, however, was a noted characteristic, with day-to-day differences in absorption and a less predictable peak compared to modern insulin analogs.<sup>[1]</sup>

## Clinical Efficacy and Glycemic Control

The primary goal of early clinical trials was to assess the efficacy of **Lente** insulin in managing blood glucose levels in patients with diabetes mellitus. Later comparative studies provided more detailed quantitative data on its performance relative to other available insulins, such as NPH and **Ultralente**.

**Table 1: Comparative Glycemic Control Data from Clinical Trials**

| Parameter                           | Lente Insulin | NPH Insulin | Ultralente Insulin | Citation |
|-------------------------------------|---------------|-------------|--------------------|----------|
| Glycosylated Hemoglobin (HbA1c) (%) |               |             |                    |          |
| Hemoglobin (HbA1c) (%)              | 9.3 ± 0.1     | 9.2 ± 0.1   | 9.3 ± 0.2          | [2][3]   |
| Fasting Blood Glucose (mmol/L)      |               |             |                    |          |
| Glucose (mmol/L)                    | 9.0 ± 0.5     | 8.8 ± 0.5   | 6.6 ± 0.5          | [2][3]   |
| Mean Blood Glucose (mmol/L)         |               |             |                    |          |
| Glucose (mmol/L)                    | 7.6 ± 0.3     | 8.2 ± 0.3   | -                  | [2]      |

Data are presented as mean ± standard error.

**Table 2: Daily Insulin Dosage in Comparative Trials**

| Parameter                                | Lente Insulin  | NPH Insulin    | Ultralente Insulin | Citation                                |
|------------------------------------------|----------------|----------------|--------------------|-----------------------------------------|
| Total Daily Insulin Dose (U/day)         | $57.2 \pm 0.6$ | $56.3 \pm 0.6$ | -                  | <a href="#">[2]</a>                     |
| Evening Intermediate-Acting Dose (U/day) | $17.0 \pm 0.3$ | $17.0 \pm 0.3$ | $14.9 \pm 0.8$     | <a href="#">[2]</a> <a href="#">[3]</a> |

Data are presented as mean  $\pm$  standard error.

## Experimental Protocols of Early Clinical Trials

Detailed protocols from the initial 1950s trials are not extensively documented in readily available literature. However, insights can be gleaned from later, more thoroughly described studies that built upon these early methodologies. The following represents a synthesized protocol based on available information from the 1970s and later comparative trials.

## Patient Population and Selection

Early trials included patients with insulin-dependent diabetes mellitus. In a 1973 study, patients were categorized into newly diagnosed diabetics and long-term diabetics who were transferred from conventional insulin preparations. Selection criteria for transfer often included clinical conditions such as high insulin requirements, insulin allergy, and lipoatrophy.

## Study Design

Many of the later, well-documented studies comparing **Lente** insulin to other insulins utilized a double-blind, crossover design. For instance, a notable study involved an initial run-in period of two months, after which 82 patients were randomized to receive either NPH or **Lente** insulin in a twice-daily regimen.[\[2\]](#) Patients were monitored monthly and crossed over to the other insulin preparation after five months of treatment.[\[2\]](#)

## Treatment Regimen

Patients were typically hospitalized for an initial period of about two weeks for thorough examination and stabilization of therapy. The daily diet was standardized, for example, to 2000-2500 kcal with a composition of 20% proteins, 40% fats, and 40% carbohydrates. Following hospitalization, patients returned for monthly check-ups.

## Efficacy and Safety Assessments

- Glycemic Control: Assessed through measurements of fasting blood glucose, 24-hour urine glucose excretion, and later, glycosylated hemoglobin (HbA1c).
- Immunogenicity: The antigenicity of the insulin preparations was evaluated by determining the total extractable serum insulin via radioimmunoassay and the I-125 insulin-binding of serum IgG through radio-immunoelectrophoresis.
- Adverse Events: Hypoglycemic events were recorded in patient diaries and categorized based on severity (e.g., self-treated, requiring assistance, requiring medical intervention).[2] Other adverse effects like lipoatrophy were also monitored.

## Visualizations

## Experimental Workflow

The following diagram illustrates a generalized workflow for the early comparative clinical trials of **Lente** insulin.



[Click to download full resolution via product page](#)

A generalized workflow for early comparative clinical trials of **Lente** insulin.

## Conclusion

The early clinical trials of **Lente** insulin were pivotal in establishing it as a viable intermediate-acting insulin for the management of diabetes. While the methodologies of the initial 1950s studies were less rigorously documented than modern trials, subsequent comparative studies provide valuable quantitative data on its efficacy and safety relative to other insulin preparations of the era. The development of **Lente** insulin represented a significant milestone in the evolution of insulin therapy, paving the way for more advanced and predictable insulin analogs. This technical guide serves as a consolidated resource for understanding the foundational clinical data that supported the use of **Lente** insulin for several decades.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. "Lente" Novo Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Soluble and Lente human insulin mixtures in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Clinical Investigations of Lente Insulin: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1263539#early-clinical-trial-data-on-lente-insulin\]](https://www.benchchem.com/product/b1263539#early-clinical-trial-data-on-lente-insulin)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)